Lauric acid-13C-1 (CAS 287100-78-1) is a stable isotope-labeled medium-chain fatty acid featuring a single carbon-13 atom precisely positioned at the C1 (carboxyl) carbon. With an isotopic enrichment typically exceeding 99 atom % 13C, it provides an exact mass shift of +1.0033 Da relative to unlabeled lauric acid while maintaining identical physicochemical properties. In procurement and analytical workflows, this compound is primarily sourced as an internal standard for liquid chromatography-high resolution mass spectrometry (LC-HRMS) lipidomics and as a highly specific metabolic tracer. Unlike broad-spectrum labels, the site-specific C1 label allows researchers to unambiguously track the initial cleavage event in mitochondrial beta-oxidation and the direct incorporation of lauric acid into signaling phospholipids such as dilauroylphosphatidylcholine (DLPC) [1].
Substituting Lauric acid-13C-1 with unlabeled lauric acid, fully deuterated analogs (Lauric acid-d23), or uniformly labeled variants (U-13C12) fundamentally compromises analytical integrity. Unlabeled lauric acid cannot be used for absolute quantification due to high endogenous biological backgrounds that mask the spiked standard[1]. While Lauric acid-d23 provides a clear mass shift, the heavy deuterium loading alters the molecule's hydrophobicity, causing a measurable chromatographic isotope effect in reversed-phase LC-MS; the standard elutes earlier than the endogenous analyte, subjecting it to different matrix suppression zones. Furthermore, for metabolic flux analysis, using U-13C12 lauric acid scrambles the isotopic signal across all six resulting acetyl-CoA molecules during beta-oxidation, destroying the ability to isolate and measure the kinetics of the very first chain-shortening cycle that the C1-specific label perfectly captures .
In reversed-phase LC-MS lipidomics, the choice of internal standard dictates quantitative accuracy. Lauric acid-13C-1 exhibits a retention time shift (ΔRT) of approximately 0.00 minutes relative to endogenous lauric acid, ensuring perfect co-elution. In contrast, heavily deuterated analogs like Lauric acid-d23 experience a chromatographic isotope effect, eluting earlier than the target analyte. Because the 13C-labeled standard co-elutes perfectly, it experiences the exact same ion suppression or enhancement from the biological matrix, reducing relative standard deviations (RSDs) in serum lipidomics to ≤5-6%, a level of precision unattainable when the standard and analyte elute in different matrix environments [1].
| Evidence Dimension | Chromatographic retention time shift (ΔRT) and matrix matching |
| Target Compound Data | Lauric acid-13C-1 (ΔRT ≈ 0.00 min; perfect matrix match) |
| Comparator Or Baseline | Lauric acid-d23 (ΔRT < 0.00 min; mismatched matrix suppression) |
| Quantified Difference | 13C eliminates the deuterium-induced retention shift, reducing quantification RSDs to ≤6%. |
| Conditions | Reversed-phase LC-HRMS of biological serum extracts. |
Procurement of the 13C-labeled standard over the cheaper deuterated version is mandatory for absolute quantification in complex matrices where ion suppression gradients are steep.
For tracking lipid catabolism, the position of the isotope label determines the resolution of the metabolic data. During the first cycle of mitochondrial beta-oxidation, Lauric acid-13C-1 yields exactly one molecule of [1-13C]acetyl-CoA and one unlabeled decanoyl-CoA. This provides a singular, unambiguous mass spectrometric or NMR signal for the initial chain-cleavage event. Conversely, a uniformly labeled U-13C12 lauric acid standard generates fully labeled[13C2]acetyl-CoA continuously across all six beta-oxidation cycles. The C1-specific label isolates the primary metabolic step with a 1:1 stoichiometry, whereas uniform labeling convolutes the signal, making it impossible to distinguish the first cleavage from subsequent cycles [1].
| Evidence Dimension | Acetyl-CoA isotopologue generation in cycle 1 |
| Target Compound Data | Lauric acid-13C-1 (Yields 1x [1-13C]acetyl-CoA, isolating cycle 1) |
| Comparator Or Baseline | U-13C12 Lauric acid (Yields multiple[13C2]acetyl-CoA units, convoluting cycles 1-6) |
| Quantified Difference | 100% specificity for the first beta-oxidation cycle vs. 0% specificity for individual cycles. |
| Conditions | NMR or LC-MS/MS metabolic flux analysis of mitochondrial fatty acid oxidation. |
Researchers studying specific enzymatic defects in early-stage fatty acid oxidation must procure the C1-labeled variant to achieve single-cycle kinetic resolution.
When tracing the incorporation of dietary or exogenous fatty acids into complex signaling lipids like dilauroylphosphatidylcholine (DLPC), unlabeled lauric acid cannot be distinguished from the endogenous pool. By utilizing Lauric acid-13C-1 (m/z 200.17 in negative ion mode), researchers achieve a +1.0033 Da mass shift that completely bypasses the endogenous C12:0 background (m/z 199.17). This specific labeling allowed researchers to definitively prove that exogenous lauric acid is directly incorporated into DLPC in vivo, achieving a near-infinite signal-to-noise improvement over unlabeled tracing methods where the exogenous contribution is statistically lost in the baseline noise [1].
| Evidence Dimension | Signal-to-noise (S/N) ratio for exogenous lipid tracking |
| Target Compound Data | Lauric acid-13C-1 (+1 Da mass shift, zero endogenous background interference) |
| Comparator Or Baseline | Unlabeled lauric acid (0 Da mass shift, indistinguishable from endogenous baseline) |
| Quantified Difference | Near-infinite S/N improvement for tracing exogenous incorporation. |
| Conditions | In vivo feeding studies followed by LC-MS extraction and quantification of DLPC. |
Procurement of the 13C-labeled precursor is the only analytically valid method to prove direct metabolic incorporation pathways without radioactive hazards.
Directly leveraging its perfect chromatographic co-elution and matrix effect compensation (as detailed in Section 3), Lauric acid-13C-1 is a highly precise internal standard for high-throughput LC-HRMS workflows. It is particularly critical when analyzing minimal sample volumes (e.g., 10 µL serum) where matrix suppression gradients are steep and deuterated standards would introduce unacceptable quantification errors[1].
Because the C1 label is exclusively cleaved during the first step of mitochondrial beta-oxidation, this compound is the appropriate procurement choice for metabolic flux studies requiring single-cycle kinetic resolution. It allows researchers to track the exact rate of the initial acetyl-CoA generation without the signal convolution caused by uniformly labeled (U-13C12) alternatives [2].
Utilizing its ability to bypass endogenous background noise, Lauric acid-13C-1 is used as a dietary or cellular supplement to trace the de novo synthesis of specific signaling phospholipids, such as the LRH-1 agonist dilauroylphosphatidylcholine (DLPC). This allows for definitive proof of direct molecular incorporation in nutritional and pharmacological studies[3].
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